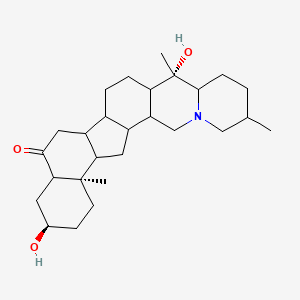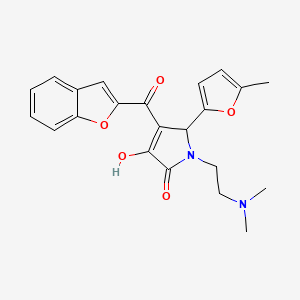![molecular formula C10H17N3O2 B2403401 2-Methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide CAS No. 2408964-47-4](/img/structure/B2403401.png)
2-Methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide is a spirocyclic compound with a unique structure that has garnered interest in various fields of scientific research. Its molecular formula is C10H17N3O2, and it has a molecular weight of 211.265
Méthodes De Préparation
The synthesis of 2-Methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2,8-diazaspiro[4.5]decane-8-ol with tert-butyl anhydride under inert atmosphere and acid catalysis . Another approach involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials, leading to the formation of the spirocyclic structure . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
Analyse Des Réactions Chimiques
2-Methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the amide group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound has been studied for its potential as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), showing significant inhibitory activity and potential therapeutic applications.
Medicine: Its derivatives have been explored for their anti-necrotic properties in cell models, indicating potential use in treating diseases involving necrosis.
Industry: It serves as a solvent and catalyst in various industrial organic synthesis reactions.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets. For instance, as a RIPK1 inhibitor, it blocks the kinase activity of RIPK1, thereby preventing the activation of necroptosis pathways . This inhibition is crucial in reducing cell death in various pathological conditions.
Comparaison Avec Des Composés Similaires
2-Methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide can be compared with other spirocyclic compounds such as:
2-Methyl-2,8-diazaspiro[4.5]decane: This compound shares a similar spirocyclic structure but lacks the oxo and carboxamide groups, which may affect its reactivity and applications.
tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate: This compound has a tert-butyl ester group instead of the carboxamide group, leading to different chemical properties and uses.
The uniqueness of 2-Methyl-1-oxo-2,8-diazaspiro[4
Propriétés
IUPAC Name |
2-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-12-5-2-10(8(12)14)3-6-13(7-4-10)9(11)15/h2-7H2,1H3,(H2,11,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESQWQOTLFHQKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1=O)CCN(CC2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-5-[(2,4-dinitrophenoxy)methyl]-1,3-thiazole](/img/structure/B2403325.png)

![2-(2-chlorophenyl)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2403329.png)
![Methyl 3-(methoxyimino)-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate](/img/structure/B2403330.png)

![N4,N4'-BIS(2-HYDROXYPROPYL)-[1,1'-BIPHENYL]-4,4'-DISULFONAMIDE](/img/structure/B2403333.png)
![Rel-2-cyclopropyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,3,4-oxadiazole](/img/structure/B2403335.png)

![5-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2403337.png)

